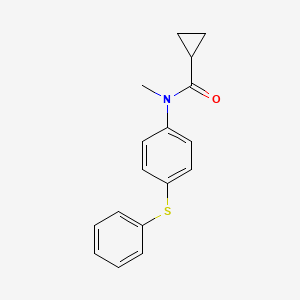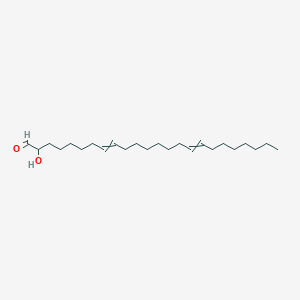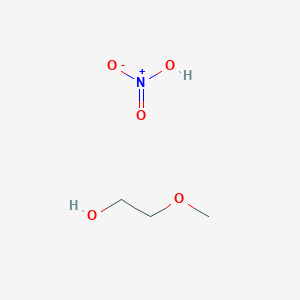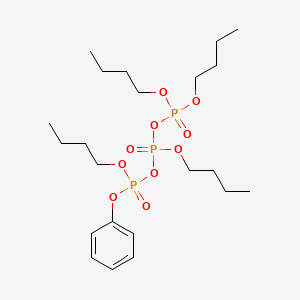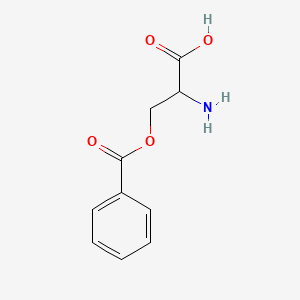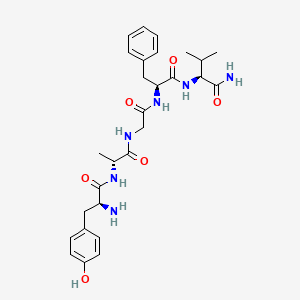![molecular formula C16H28O B14433657 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene CAS No. 80336-12-5](/img/structure/B14433657.png)
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more carbon-carbon double bonds within the ring structure. This particular compound features a cyclohexene ring substituted with a 3,4,5-trimethylhexyl group through an oxygen atom and a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable alkylating agent in the presence of a base. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to form the corresponding cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Alkyl halides or alcohols in the presence of a base
Major Products
Oxidation: Ketones or carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Substituted cyclohexene derivatives
Aplicaciones Científicas De Investigación
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity, leading to altered metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and physiological responses.
Altering membrane properties: Affecting the fluidity and permeability of cell membranes, impacting cellular function.
Comparación Con Compuestos Similares
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be compared with other similar compounds, such as:
Cyclohexene derivatives: Compounds with different alkyl or functional group substitutions on the cyclohexene ring.
Cycloalkenes: Other cyclic hydrocarbons with varying ring sizes and degrees of unsaturation.
Alkyl ethers: Compounds with different alkyl groups attached to an oxygen atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
80336-12-5 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
4-(3,4,5-trimethylhexoxymethylidene)cyclohexene |
InChI |
InChI=1S/C16H28O/c1-13(2)15(4)14(3)10-11-17-12-16-8-6-5-7-9-16/h5-6,12-15H,7-11H2,1-4H3 |
Clave InChI |
HLOZLHYGUPOUHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C)CCOC=C1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
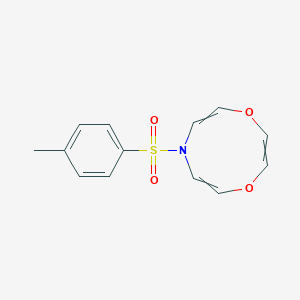

![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
